Isoviolanthrene
Overview
Description
Isoviolanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It is a member of the larger family of polycyclic aromatic hydrocarbons, which are known for their stability and unique electronic properties.
Preparation Methods
Isoviolanthrene can be synthesized through various methods, including matrix isolation in argon and water at low temperatures (20 K) . Infrared spectroscopy is often used to monitor the reaction and identify the products. The compound can also be deposited as a thin film and irradiated with different energy sources such as ultraviolet photons, soft electrons, protons, and helium ions to study its properties and reactions .
Chemical Reactions Analysis
Isoviolanthrene undergoes several types of chemical reactions, including:
Oxidation: When exposed to ultraviolet light, this compound can form hydrogen- and oxygen-rich aromatic photoproducts.
Substitution: Specific conditions and reagents can lead to substitution reactions, although detailed information on these reactions is limited.
Common reagents and conditions used in these reactions include ultraviolet photons, soft electrons, protons, and helium ions . Major products formed from these reactions include various aromatic photoproducts and smaller carbon clusters .
Scientific Research Applications
Isoviolanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of isoviolanthrene involves its interaction with various energy sources. When irradiated with ultraviolet light, the compound undergoes photolysis, leading to the formation of anions and cations . These charged species can further react to form hydrogen- and oxygen-rich aromatic photoproducts . The specific molecular targets and pathways involved depend on the energy source and the surrounding environment .
Comparison with Similar Compounds
Isoviolanthrene is similar to other polycyclic aromatic hydrocarbons such as dicoronylene (C48H20) . Both compounds undergo similar fragmentation pathways when exposed to high-energy radiation, forming smaller carbon clusters . this compound is unique in its specific molecular structure and the types of photoproducts it forms under different conditions .
Similar compounds include:
Dicoronylene (C48H20): Another polycyclic aromatic hydrocarbon with similar fragmentation pathways.
Dibenzopyrene isomers: These compounds also undergo similar reactions and form similar products under irradiation.
Properties
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRHNHDUAHAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC=C4C3=C(C=C2)C5=CC=C6C7=CC=CC=C7CC8=C6C5=C4C=C8)C9=CC=CC=C91 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196116 | |
Record name | Isoviolanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-29-9 | |
Record name | Isoviolanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoviolanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoviolanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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